5'-Thymidylic Acid Disodium Salt Hydrate; Disodium 5'-dTMP Hydrate; Disodium TMP Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic Acid Disodium Salt Hydrate, also known as Disodium 5’-dTMP Hydrate or Disodium TMP Hydrate, is a nucleotide derivative. It is a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. This compound is crucial in the synthesis of DNA and plays a significant role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic Acid Disodium Salt Hydrate typically involves the phosphorylation of thymidine. This process can be catalyzed by the enzyme thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). The reaction conditions often require a buffered aqueous solution and the presence of a phosphate donor such as ATP .
Industrial Production Methods
Industrial production of 5’-Thymidylic Acid Disodium Salt Hydrate involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often employing recombinant DNA technology to produce the necessary enzymes in large quantities. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic Acid Disodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium azide or thiolates are often employed.
Major Products
Oxidation: Thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduced forms of thymidine monophosphate.
Substitution: Various substituted thymidine derivatives.
Scientific Research Applications
5’-Thymidylic Acid Disodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for the quantification of metabolites in liquid chromatography-mass spectrometry (LC/MS) analysis.
Biology: Plays a crucial role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer treatment due to its involvement in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of 5’-Thymidylic Acid Disodium Salt Hydrate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerase, which catalyzes the addition of nucleotides to the growing DNA strand. The compound is also involved in the de novo synthesis of thymidine triphosphate (dTTP), a critical precursor for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyadenosine 5’-monophosphate
- Cytidine 5’-monophosphate disodium salt
Uniqueness
5’-Thymidylic Acid Disodium Salt Hydrate is unique due to its specific role in thymidine metabolism and DNA synthesis. Unlike other nucleotides, it is directly involved in the synthesis of thymidine triphosphate (dTTP), making it essential for DNA replication and repair .
Properties
Molecular Formula |
C10H13N2Na2O8P |
---|---|
Molecular Weight |
366.17 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1 |
InChI Key |
AGSQMPPRYZYDFV-JEFWNKQSSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.